molecular formula C17H21N3O3 B5727533 ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B5727533
M. Wt: 315.37 g/mol
InChI Key: GBQHEKAGZSNEBI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate, also known as EDP-788, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have a favorable safety profile, making it suitable for use in animal studies. However, ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has some limitations, including its relatively low solubility in water and its limited bioavailability.

Future Directions

There are several future directions for research on ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential therapeutic applications in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate and its effects on different biological pathways.

Synthesis Methods

Ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 2,2-dimethylpropanoic acid with hydrazine to form 2,2-dimethylpropanohydrazide. This intermediate is then reacted with ethyl acetoacetate and phenylhydrazine to form ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer and inflammatory disorders. ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-23-15(21)12-13(11-9-7-6-8-10-11)20(19-14(12)18)16(22)17(2,3)4/h6-10H,5H2,1-4H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHEKAGZSNEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-phenyl-1H-pyrazole-4-carboxylate

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